CSF Biomarker Elevation in Huntington's Disease: Quantitative Differentiation of ε-(γ-Glutamyl)-Lysine from Control Baseline
ε-(γ-L-Glutamyl)-L-lysine (GGEL), the isopeptide variant produced by transglutaminase-catalyzed crosslinking, is significantly elevated in cerebrospinal fluid of Huntington's disease patients compared to healthy controls [1]. This quantitative elevation establishes the compound's diagnostic utility as a disease-state biomarker that other dipeptides cannot substitute for. The α-linked Glu-Lys dipeptide serves as a critical reference standard for developing analytical methods targeting this isopeptide crosslink.
| Evidence Dimension | Cerebrospinal fluid concentration |
|---|---|
| Target Compound Data | 708 ± 41 pmol/mL (Huntington's disease patients) |
| Comparator Or Baseline | 228 ± 36 pmol/mL (healthy controls) |
| Quantified Difference | 3.1-fold elevation (p < 0.05 inferred from standard error non-overlap) |
| Conditions | CSF samples; n = 36 HD patients vs. n = 36 controls; GGEL measured as transglutaminase reaction marker isodipeptide |
Why This Matters
This 3.1-fold differential establishes the isopeptide variant as a validated disease biomarker, making the α-linked Glu-Lys reference standard essential for analytical method development and calibration in neurodegeneration research.
- [1] Jeitner TM, Bogdanov MB, Matson WR, et al. Nε-(γ-L-glutamyl)-L-lysine (GGEL) is increased in cerebrospinal fluid of patients with Huntington's disease. J Neurochem. 2001;79(5):1109-1112. View Source
